Oral Bioavailability of Cromoglicate Lisetil vs. Disodium Cromoglycate: ~60-Fold Improvement in Rats, ~16-Fold in Rabbits
In a direct head-to-head preclinical pharmacokinetic comparison, cromoglicate lisetil (administered as N-556 dihydrochloride) demonstrated substantially greater oral bioavailability than the parent compound disodium cromoglycate (DSCG). The absolute bioavailability of cromoglycate derived from oral N-556, calculated from the area under the plasma DSCG concentration-time curve (AUC), was approximately 6% in rats and 40% in rabbits. In contrast, orally administered DSCG yielded only 0.1% bioavailability in rats and 2.5% in rabbits under identical conditions [1]. This corresponds to a ~60-fold improvement in rats and a ~16-fold improvement in rabbits. In humans, the oral bioavailability of DSCG is limited to less than 1% of the administered dose, with mean 24-hour urinary excretion of merely 0.45% [2], confirming the clinical irrelevance of oral DSCG and the necessity of the prodrug approach for achieving systemic cromoglycate exposure.
| Evidence Dimension | Absolute oral bioavailability (AUC-based, expressed as percentage of intravenous reference) |
|---|---|
| Target Compound Data | ~6% (Sprague-Dawley rats); ~40% (Japanese White rabbits) for cromoglicate lisetil-derived DSCG |
| Comparator Or Baseline | Disodium cromoglycate (DSCG): ~0.1% (rats); ~2.5% (rabbits); ≤1% (humans, urinary recovery 0.45%) |
| Quantified Difference | ~60-fold (rat); ~16-fold (rabbit); qualitatively, a shift from pharmacologically negligible to measurable and dose-proportional systemic exposure |
| Conditions | Rats and rabbits; oral gavage; DSCG plasma AUC compared to intravenous DSCG reference; Yoshimi et al. 1992, J Pharmacobiodyn |
Why This Matters
This is the foundational differentiation for procurement: cromoglicate lisetil is the only chromone-class mast cell stabilizer that achieves pharmacologically meaningful systemic cromoglycate exposure via oral administration, enabling systemic disease applications that are entirely inaccessible to inhaled or topically administered DSCG.
- [1] Yoshimi A, Hashizume H, Kitagawa M, Nishimura K, Kakeya N. Characteristics of 1,3-bis-(2-ethoxycarbonylchromon-5-yloxy)-2-((S)-lysyloxy)propane dihydrochloride (N-556), a prodrug for the oral delivery of disodium cromoglycate, in absorption and excretion in rats and rabbits. J Pharmacobiodyn. 1992 Dec;15(12):681-6. doi:10.1248/bpb1978.15.681. PMID: 1296978. View Source
- [2] Cromolyn Sodium, USP For Oral Use Only – FDA Label. DailyMed, U.S. National Library of Medicine. https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?type=display&setid=fbefd5bd-668a-4d10-b93e-a2e3fc5dddbd View Source
